REACTION_CXSMILES
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[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.[NH:9]1[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1>[Cu]Cl>[S:12]1[CH2:13][CH2:14][N:9]([C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)[CH2:10][CH2:11]1
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Name
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|
Quantity
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99 g
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Type
|
reactant
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Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
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180 mL
|
Type
|
reactant
|
Smiles
|
N1CCSCC1
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Name
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copper(I) chloride
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Quantity
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13.5 g
|
Type
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catalyst
|
Smiles
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[Cu]Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux under argon for 47 hours
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Duration
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47 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the mixture is partitioned between 1N sodium hydroxide solution and dichloromethane
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Type
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EXTRACTION
|
Details
|
the sodium hydroxide extract
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Type
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TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
partitioned between 0.1N hydrochloric acid and dichloromethane which
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
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EXTRACTION
|
Details
|
extracted in each case three times with dichloromethane which
|
Type
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CUSTOM
|
Details
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The material obtained
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Type
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DISTILLATION
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Details
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is distilled in a bulb-tube at 180°
|
Type
|
CUSTOM
|
Details
|
0.01 Torr and then recrystallized from methanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
S1CCN(CC1)C1=CC=C(C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |